Schinicoumarin

Description

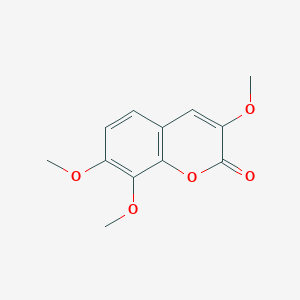

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O5 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

3,7,8-trimethoxychromen-2-one |

InChI |

InChI=1S/C12H12O5/c1-14-8-5-4-7-6-9(15-2)12(13)17-10(7)11(8)16-3/h4-6H,1-3H3 |

InChI Key |

JPCDNRZQWAURND-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |

Origin of Product |

United States |

Chemodiversity Within Botanical Sources Containing Schinicoumarin

The botanical sources of Schinicoumarin are characterized by a rich chemodiversity, with the compound co-occurring alongside a variety of other secondary metabolites. In Zanthoxylum schinifolium, for instance, this compound is found with other coumarins such as acetoxyaurapten, epoxycollinin, aurapten, and collinin (B1237613). nih.gov The plant also produces alkaloids like norchelerythrine, dictamnine, and skimmianine, as well as triterpenoids. nih.gov

Similarly, Zanthoxylum avicennae is known for its diverse chemical profile, which includes a range of alkaloids, coumarins, terpenoids, and flavonoids. researchgate.net The chemodiversity within the Zanthoxylum genus is a subject of ongoing research, with over 500 compounds having been isolated from various species. nih.govnih.gov This diversity contributes to the various traditional uses and pharmacological properties attributed to these plants. mdpi.comathmsi.org

The tentative identification of this compound in Cephalostachyum fuchsianum also points to a complex phytochemical makeup. The fruit of this bamboo species was found to contain 43 phenolic compounds, including other coumarins, hydroxybenzoic acids, flavonoids, and lignans. researchgate.net

Isolation and Purification Methodologies for Schinicoumarin from Natural Sources

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for compounds like Schinicoumarin. The technique separates components from a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orgshimadzu.com High-resolution chromatographic methods are indispensable for distinguishing this compound from other co-occurring coumarins and phenolics. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary and powerful tool for the separation, identification, and quantification of coumarins from complex extracts. wikipedia.orgamericanpharmaceuticalreview.com Its high resolution and sensitivity make it ideal for analyzing intricate mixtures. shimadzu.com Ultra-High Performance Liquid Chromatography (UHPLC), an advancement of HPLC, offers even greater resolution and faster analysis times, making it particularly suitable for the challenging task of purifying compounds from natural products. americanpharmaceuticalreview.com

In phytochemical studies, HPLC systems are often coupled with mass spectrometry (MS) detectors, a combination known as LC-MS. This hyphenated technique provides not only retention time data but also mass-to-charge ratio and fragmentation patterns, which are crucial for the structural elucidation and unambiguous identification of compounds. researchgate.net For instance, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) has been successfully employed to tentatively identify this compound in extracts from the fruit of Cephalostachyum fuchsianum and in the radix of Angelica acutiloba. nih.govmdpi.com In these analyses, this compound was characterized by its specific retention time and mass spectral data under defined chromatographic conditions. nih.govmdpi.com

The separation is typically achieved on a reversed-phase column, such as a C18 column, where a polar mobile phase is used to elute the compounds. nih.govmdpi.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile (B52724) in water), is commonly used to effectively separate a wide range of compounds with varying polarities. nih.govmdpi.com

| Parameter | Study 1: Cephalostachyum fuchsianum Extract mdpi.com | Study 2: Angelica spp. Extract nih.gov |

| Chromatography System | UPLC (Agilent 1290) | UPLC (Agilent) |

| Column | ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) | Waters ACQUITY HSS C18 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase A | Aqueous 0.05% acetic acid solution | Water (0.1% formic acid) |

| Mobile Phase B | Acetonitrile | Acetonitrile (0.1% formic acid) |

| Flow Rate | 0.3 mL/min | 0.35 mL/min |

| Column Temperature | 40 °C | 40 °C |

| Detection | Q–TOF Mass Spectrometer (Agilent 6545) | QTOF Mass Spectrometer (Agilent 6540) |

| Compound Identified | This compound | This compound or isomer |

Gas Chromatography (GC) is another powerful separation technique, but its application is generally restricted to analytes that are volatile and thermally stable. nih.gov The sample is vaporized and transported by a carrier gas (mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For the analysis of coumarins, GC is often coupled with mass spectrometry (GC-MS). nih.gov

The direct analysis of this compound by GC may be challenging depending on its volatility and stability at the high temperatures required for vaporization. While some simpler coumarins have been successfully analyzed using GC-MS, many larger and more functionalized coumarins may decompose or are not sufficiently volatile for this technique. nih.gov If direct analysis is not feasible, derivatization could be employed to convert this compound into a more volatile and thermally stable analogue prior to GC analysis.

For exceptionally complex samples, such as plant extracts, one-dimensional HPLC may not provide sufficient resolving power to separate all constituents. mdpi.com Comprehensive two-dimensional liquid chromatography (LC×LC) offers a significant increase in peak capacity and resolution by combining two different liquid chromatography columns in a single analysis. nih.govchromatographyonline.com

In an LC×LC system, fractions from the first-dimension (¹D) column are systematically transferred to a second, fast-separating second-dimension (²D) column. mdpi.com To achieve the best separation, the two columns should have different separation mechanisms, a concept known as orthogonality. mdpi.com For example, a non-polar C18 column could be used in the first dimension, coupled with a more polar embedded-polar group column in the second dimension. mdpi.com This approach has been shown to be highly effective for the detailed analysis of plant secondary metabolites. mdpi.com

While specific applications of LC×LC for the isolation of this compound are not detailed in the literature, the technique's ability to resolve co-eluting components makes it an extremely promising strategy. chromatographyonline.com It would be particularly advantageous for separating this compound from its isomers and other closely related coumarins that are often present in Zanthoxylum or Angelica extracts. nih.govmdpi.com

Gas Chromatography (GC) Considerations for Volatile Analytes

Extraction Techniques for Plant Matrices

The initial step in isolating this compound is its extraction from the solid plant material. The choice of extraction technique significantly impacts the efficiency and yield of the target compound. researchgate.net

Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is a fundamental method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. syrris.comwikipedia.org This technique is often used as a clean-up or fractionation step after an initial crude extraction. mdpi.com

For the isolation of moderately non-polar compounds like this compound from an initial aqueous or hydroalcoholic plant extract, LLE is highly effective. The crude extract is mixed with an immiscible organic solvent (e.g., ethyl acetate (B1210297), diethyl ether). mdpi.comuoanbar.edu.iq Compounds with higher solubility in the organic solvent will partition into that layer, separating them from highly polar substances like sugars and salts that remain in the aqueous layer. wikipedia.org For instance, in the analysis of phenolics from Cephalostachyum fuchsianum, a liquid-liquid extraction with diethyl ether and ethyl acetate was performed to separate different phenolic fractions from the hydrolysate before chromatographic analysis. mdpi.com This step is crucial for reducing the complexity of the mixture prior to final purification by HPLC.

Ultrasonic-Assisted Extraction (UAE) is a modern and efficient technique that utilizes the energy of ultrasound waves (typically 20–40 kHz) to enhance the extraction process. researchgate.netplos.org The method is considered a "green" technology as it can reduce extraction time, lower solvent consumption, and operate at lower temperatures compared to conventional methods like maceration or Soxhlet extraction. mdpi.comscientificelectronicarchives.org

The mechanism of UAE involves acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. researchgate.net This process generates powerful microjets and shockwaves that disrupt the plant cell walls, facilitating the release of intracellular contents and enhancing the penetration of the solvent into the plant matrix. mdpi.com A study on Cephalostachyum fuchsianum successfully used an ultrasonic bath with 80% methanol (B129727) for one hour to prepare the extract in which this compound was later identified. mdpi.com This demonstrates the suitability of UAE for efficiently extracting this compound and other phenolic compounds from plant materials. mdpi.com

| Technique | Principle | Typical Solvents | Key Advantages |

| Liquid-Liquid Extraction (LLE) syrris.comwikipedia.org | Partitioning of a solute between two immiscible liquid phases based on relative solubility. | Water with immiscible organic solvents (e.g., ethyl acetate, diethyl ether, hexane). mdpi.com | Effective for sample clean-up and fractionation; separates compounds based on polarity. uoanbar.edu.iqkjhil.com |

| Ultrasonic-Assisted Extraction (UAE) mdpi.comresearchgate.net | Acoustic cavitation disrupts cell walls, enhancing mass transfer and solvent penetration. | Polar or non-polar solvents (e.g., methanol, ethanol, hexane). mdpi.comresearchgate.net | Reduced extraction time and solvent volume; increased efficiency; suitable for thermolabile compounds. researchgate.netscientificelectronicarchives.org |

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Approaches

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a sample preparation technique that has gained significant traction in analytical laboratories. quechers.eu Originally developed for the analysis of pesticide residues in fruits and vegetables, its application has expanded to a wide array of analytes and matrices, including phytochemicals in complex plant samples. jfda-online.comunirioja.es While specific studies detailing the use of QuEChERS for the targeted isolation of this compound are not prevalent, the method's principles are highly applicable to the extraction of coumarins and other secondary metabolites from plant tissues, such as those from Zanthoxylum schinifolium, a known natural source of this compound. researchgate.netepdf.pub

The QuEChERS procedure streamlines sample preparation into two primary stages: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. phenomenex.com This approach simplifies traditional multi-step liquid-liquid extractions, reducing solvent consumption, labor, and time. quechers.eu

Stage 1: Extraction and Partitioning

In the initial step, a homogenized plant sample is placed in a centrifuge tube with a suitable organic solvent, most commonly acetonitrile. quechers.eujfda-online.com Acetonitrile is favored due to its ability to extract a broad range of compounds and its limited miscibility with water, which facilitates phase separation. A combination of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is then added. jfda-online.com MgSO₄ aids in removing water from the sample matrix, while NaCl helps to induce a "salting-out" effect, forcing the analytes from the aqueous layer into the organic acetonitrile layer. jfda-online.com The mixture is vigorously agitated to ensure thorough extraction and partitioning before being centrifuged to separate the layers. quechers.eu

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

An aliquot of the supernatant (the acetonitrile layer containing the analytes) is transferred to a second tube containing a mixture of sorbents for the d-SPE cleanup. phenomenex.com The purpose of this step is to remove interfering co-extractives from the matrix, such as pigments, sugars, and fatty acids, which could otherwise interfere with subsequent analysis. phenomenex.com The choice of sorbent depends on the nature of the matrix and the target analytes. Common sorbents include primary secondary amine (PSA), which removes organic acids and some sugars, and C18, which targets nonpolar interferences like fats. jfda-online.com Anhydrous MgSO₄ is also included to remove any remaining water. quechers.eu After another round of agitation and centrifugation, the purified extract is ready for instrumental analysis. quechers.eu

The versatility and efficiency of the QuEChERS method make it a strong candidate for the initial extraction of this compound from plant material, providing a clean extract suitable for further chromatographic purification and identification. phenomenex.com

Table 1: Generalized Steps of the QuEChERS Procedure

| Step | Action | Purpose |

|---|---|---|

| 1. Sample Homogenization | Weigh a representative portion of the plant material (e.g., 10 g). | To ensure a uniform sample for extraction. |

| 2. Extraction | Add solvent (e.g., 10 mL acetonitrile) and internal standards. Agitate vigorously. | To transfer analytes from the sample matrix into the solvent. |

| 3. Partitioning | Add extraction salts (e.g., MgSO₄ and NaCl). Agitate and centrifuge. | To induce phase separation and drive analytes into the acetonitrile layer. |

| 4. Cleanup (d-SPE) | Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE sorbents (e.g., PSA, C18, MgSO₄). | To remove interfering compounds from the extract. |

| 5. Final Preparation | Agitate and centrifuge the d-SPE tube. | To separate the purified extract from the sorbents. |

| 6. Analysis | Collect the final extract for analysis by techniques like GC-MS or LC-MS. | To identify and quantify the target compounds. |

This table represents a generic QuEChERS workflow. Specific amounts and reagents may be optimized depending on the sample matrix and target analyte. quechers.eu

Advanced Sample Preparation and Cleanup Strategies for Complex Phytochemical Extracts

The isolation of specific bioactive compounds like this compound from complex phytochemical matrices necessitates advanced sample preparation and cleanup strategies that go beyond simple solvent extraction. researchgate.net The goal is to efficiently extract the target compound while minimizing the degradation of thermally sensitive molecules and reducing the presence of interfering substances. nih.govnih.gov Several modern techniques have been developed to enhance extraction efficiency, reduce solvent use, and shorten processing times compared to conventional methods like maceration or Soxhlet extraction. mdpi.comtandfonline.com

Microwave-Assisted Extraction (MAE) MAE utilizes microwave energy to heat the solvent and sample matrix, leading to the partitioning of analytes from the sample into the solvent. nih.gov The process involves the disruption of plant cell walls due to the rapid, localized heating of intracellular water, which facilitates the release of phytochemicals. nih.gov This technique significantly reduces extraction time and solvent volume. nih.gov For instance, in the extraction of medicinal plants, MAE has been shown to be highly effective for flavonoids and other phenolic compounds, a class that includes coumarins. nih.gov

Ultrasound-Assisted Extraction (UAE) UAE, also known as sonication, employs high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer. nih.govtandfonline.com A key advantage of UAE is its ability to operate at lower temperatures, which is beneficial for extracting thermolabile compounds. nih.gov It is recognized for being a relatively simple and low-cost method that improves yield while reducing extraction time. nih.gov

Pressurized Liquid Extraction (PLE) PLE, sometimes referred to as Pressurized Hot Water Extraction (PHWE) when water is the solvent, uses elevated temperatures and pressures to maintain the solvent in a liquid state above its boiling point. tandfonline.com These conditions decrease the viscosity and surface tension of the solvent, increasing its penetration into the sample matrix. By altering the temperature, the polarity of the solvent (especially water) can be modified, allowing for the selective extraction of different classes of compounds, from polar to less polar substances. tandfonline.com

Following these advanced extraction methods, further cleanup is often required. The crude extract, rich in the target compound, is typically subjected to various chromatographic techniques to achieve purification. Column chromatography using stationary phases like silica (B1680970) gel is a common and effective method for separating individual compounds from the extract based on their polarity. researchgate.net Fractions are collected and analyzed, and those containing the pure compound are combined and concentrated to yield the isolated phytochemical, such as this compound. researchgate.netnih.gov

Table 2: Comparison of Advanced Extraction Techniques for Phytochemicals

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and matrix. nih.gov | Reduced extraction time and solvent consumption; improved yield. nih.gov | Potential for thermal degradation of sensitive compounds if not controlled. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt cell walls via acoustic cavitation. nih.gov | Reduced processing time; suitable for thermolabile compounds; lower energy and solvent use. nih.govtandfonline.com | High energy may degrade some phytochemicals; reproducibility can be challenging. nih.gov |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to enhance extraction efficiency. tandfonline.com | Fast and efficient; low solvent consumption; tunable solvent polarity (especially with water). tandfonline.com | High initial equipment cost; potential degradation of compounds at very high temperatures. tandfonline.com |

This table provides a summary of common advanced extraction methods used for isolating compounds from natural sources.

Chemical Synthesis and Derivatization Strategies for Schinicoumarin

Total Synthesis Approaches for Schinicoumarin

The total synthesis of this compound, chemically known as 5,6,7-trimethoxycoumarin (B162208), has been successfully achieved, providing a viable alternative to its extraction from natural sources. researchgate.netconicet.gov.ar A notable synthetic approach commences with the commercially available 2,6-dimethoxybenzoquinone. conicet.gov.ar This strategy's key feature is the construction of a suitably substituted benzaldehyde (B42025), which then undergoes cyclization to form the coumarin (B35378) ring system. researchgate.netconicet.gov.ar

One documented synthesis of 5,6,7-trimethoxycoumarin involves the methylation of 6-hydroxy-5,7-dimethoxycoumarin (fraxinol) using dimethyl sulfate (B86663) in acetone (B3395972) with potassium carbonate, affording the target molecule in a 72% yield. conicet.gov.ar The precursor, fraxinol, can itself be synthesized from a tetraoxygenated benzaldehyde intermediate. researchgate.netconicet.gov.ar This multi-step process, while effective, underscores the complexity of introducing the specific oxygenation pattern of this compound.

Another reported single-step method involves the reaction of 3,4,5-trimethoxyphenol (B152058) with cinnamic acids in the presence of polyphosphoric acid (PPA). unigoa.ac.in This approach offers the advantage of simplicity and readily available starting materials. Additionally, a Palladium-catalyzed coupling reaction between 3,4,5-trimethoxyphenol and ethyl propynoate (B1239298) has been reported to yield 5,6,7-trimethoxycoumarin, although in a modest yield of 46%. conicet.gov.ar

The key challenge in the total synthesis of this compound lies in the regioselective introduction of the three methoxy (B1213986) groups at the C5, C6, and C7 positions of the coumarin scaffold. The successful syntheses have demonstrated the feasibility of constructing this natural product, opening avenues for further investigation into its biological properties. researchgate.netconicet.gov.ar

Synthetic Methods for the Coumarin Core Structure

The coumarin scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These methods are broadly applicable and form the basis for the synthesis of a wide array of coumarin derivatives, including this compound. Current time information in Bangalore, IN.ontosight.ainih.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. benthamopen.com

Several classical and modern synthetic strategies are routinely employed for the construction of the coumarin core:

Pechmann Condensation: This is one of the most widely used methods for coumarin synthesis. It typically involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, trifluoroacetic acid, or a solid acid catalyst like silica (B1680970) gel-supported sulfuric acid. ontosight.aibenthamopen.com The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration.

Knoevenagel Condensation: This method involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine. Current time information in Bangalore, IN.ontosight.ai This reaction is versatile and allows for the introduction of a variety of substituents at the 3-position of the coumarin ring.

Perkin Reaction: The Perkin reaction involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. ontosight.ai This method is particularly useful for the synthesis of coumarin-3-carboxylic acids.

Wittig Reaction: The Wittig reaction provides a powerful tool for the synthesis of coumarins from phenolic precursors. A key strategy involves the conversion of a suitably substituted benzaldehyde into the corresponding coumarin via a Wittig reaction with an appropriate phosphorus ylide. researchgate.netconicet.gov.ar This method was a key step in the total synthesis of several naturally occurring trioxygenated coumarins. researchgate.net

Metal-Catalyzed Reactions: Modern synthetic organic chemistry has introduced a variety of metal-catalyzed reactions for coumarin synthesis. These include palladium-catalyzed C-H activation/C-C cross-coupling reactions, which have proven effective for the formation of the coumarin ring from phenols and various coupling partners. nih.gov

These synthetic methodologies provide a robust toolkit for the preparation of the coumarin nucleus, which can then be further elaborated to yield specific target molecules like this compound.

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

| Pechmann Condensation | Phenol, β-ketoester | Acid-catalyzed, simple starting materials | ontosight.ai, benthamopen.com |

| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Base-catalyzed, versatile for C3-substitution | Current time information in Bangalore, IN., ontosight.ai |

| Perkin Reaction | Salicylaldehyde, Acid anhydride | Yields coumarin-3-carboxylic acids | ontosight.ai |

| Wittig Reaction | Substituted benzaldehyde, Phosphorus ylide | Key step in total synthesis of related coumarins | researchgate.net, conicet.gov.ar |

| Metal-Catalyzed Coupling | Phenol, Coupling partner (e.g., alkyne) | Modern method, C-H activation strategies | nih.gov |

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products are a critical component of drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. While specific research on the derivatization of this compound is not extensively documented, the principles of coumarin chemistry provide a clear framework for such endeavors.

Molecular Modification of the Coumarin Scaffold for Optimized Biological Potency

The coumarin scaffold offers multiple positions for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). unigoa.ac.in The introduction of various functional groups onto the coumarin nucleus can significantly influence its biological activity.

Key modification strategies include:

Substitution at the C3 and C4 positions: These positions are frequently targeted for modification. The introduction of aryl or heteroaryl groups at the C3 or C4 position can lead to potent biological activities.

Modification of the benzenoid ring: The substituents on the benzene (B151609) ring of the coumarin nucleus play a crucial role in determining its biological profile. Altering the methoxy groups of this compound, for instance, by introducing other alkyl or aryl groups, or by replacing them with hydroxyl or amino functionalities, could lead to derivatives with altered potency or selectivity.

Introduction of Prenyloxy Groups: The attachment of prenyloxy side chains to the coumarin scaffold has been shown to be a successful strategy for enhancing biological activity, particularly antioxidant and lipoxygenase inhibitory effects. unigoa.ac.in

The synthesis of such derivatives would typically involve the application of the core coumarin synthetic methods described in section 5.2, followed by functional group interconversions and coupling reactions to introduce the desired diversity.

Hybrid Molecule Design Incorporating this compound Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with improved affinity, efficacy, or a dual mode of action. The coumarin scaffold is a popular choice for the design of hybrid molecules due to its versatile biological activities and synthetic accessibility.

Potential hybrid molecule designs incorporating the this compound pharmacophore could involve:

Coumarin-Chalcone Hybrids: Chalcones are known for their wide range of biological activities, including anticancer effects. Hybrid molecules that combine the this compound structure with a chalcone (B49325) moiety could exhibit synergistic or enhanced cytotoxic activity.

Coumarin-Triazole Hybrids: Triazole rings are common motifs in medicinally active compounds. The conjugation of a triazole moiety to the this compound scaffold could lead to new derivatives with potent antimicrobial or antifungal properties.

Coumarin-N-Acylhydrazone Hybrids: N-acylhydrazone functionalities are known to be present in various bioactive compounds. The incorporation of this group into the this compound structure could generate novel anti-inflammatory or analgesic agents.

The synthesis of these hybrid molecules would involve the preparation of a functionalized this compound derivative that can be coupled to the other pharmacophoric unit through a suitable linker.

Mechanistic Investigations of Schinicoumarin S Biological Activities

In Vitro Studies on Cellular and Subcellular Mechanisms

Mechanisms of Antiproliferative and Anticancer Effects in Specific Cell Lines

The antiproliferative and anticancer activities of coumarin (B35378) compounds, including Schinicoumarin, are multifaceted, involving the modulation of various signaling pathways that govern cell growth, proliferation, and survival. nih.gov Research has demonstrated that coumarins can exert cytotoxic effects on a range of tumor cell lines. nih.gov These effects are often achieved by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govmdpi.com

One of the key mechanisms involves the activation of caspase enzymes, which are central players in the apoptotic cascade. For instance, studies on coumarin derivatives have shown increased levels of cleaved caspase-7 and PARP (Poly (ADP-ribose) polymerase), alongside a decrease in pro-caspase-7, indicating the initiation of apoptosis. nih.gov Furthermore, some coumarins have been observed to induce a slight increase in the G2/M phase of the cell cycle and a decrease in the S phase in cancer cells, suggesting an interference with cell cycle progression. nih.gov

Another significant pathway implicated in the anticancer effects of coumarins is the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Coumarins have been shown to inhibit the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, thereby suppressing tumor growth. nih.gov For example, the total coumarins from Hedyotis diffusa were found to inhibit the expression of PI3K and Akt, leading to the inactivation of NF-κB, a transcription factor involved in cell survival. nih.gov

Moreover, some coumarins can modulate the levels of reactive oxygen species (ROS) within cancer cells. An increase in ROS can lead to oxidative stress and trigger apoptosis. nih.gov For instance, certain diiodocoumarins have been shown to significantly increase ROS levels in thyroid cancer cells. nih.gov The induction of apoptosis can also be mediated by influencing the expression of pro-apoptotic and anti-apoptotic proteins. For example, some coumarins can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

The table below summarizes the antiproliferative effects of certain coumarin derivatives on specific cancer cell lines.

| Compound | Cell Line | Effect | IC50 Value |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (thyroid cancer) | Induces apoptosis, slight increase in G2/M phase | Not Specified |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (thyroid cancer) | Induces apoptosis, significant increase in ROS | Not Specified |

| Xanthyoxylin | Not Specified | Increased lysed caspase-7 and PARP, decreased pro-caspase-7 | Not Specified |

| 6, 7, 8-trimethoxyl-coumarin | Not Specified | Increased lysed caspase-7 and PARP, decreased pro-caspase-7 | Not Specified |

Investigation of Anti-platelet Aggregation Mechanisms

Coumarins have demonstrated notable anti-platelet aggregation activity, a crucial aspect in the prevention of thrombosis and cardiovascular diseases. nih.govresearcher.life The primary mechanism underlying this effect appears to be the interference with the arachidonic acid cascade, particularly through the inhibition of the cyclooxygenase (COX) enzyme. nih.gov

Platelet aggregation is a complex process initiated by various agonists, leading to the release of substances from platelet granules. nih.gov One of the key pathways involves the conversion of arachidonic acid into pro-aggregatory molecules like thromboxane (B8750289) A2 (TXA2), a reaction catalyzed by COX-1. nih.gov In vitro studies have shown that certain coumarins can effectively inhibit platelet aggregation induced by arachidonic acid. nih.gov This suggests a direct or indirect inhibition of COX-1 activity.

The measurement of malondialdehyde (MDA) and thromboxane B2 (TXB2), metabolites derived from COX activity, serves as an indicator of the enzyme's inhibition. nih.gov Research has demonstrated that coumarin aglycones can significantly inhibit the levels of these metabolites, confirming their inhibitory effect on the COX pathway. nih.gov For instance, coumarin and esculetin (B1671247) have shown potent inhibition of platelet aggregation in both whole blood and platelet-rich plasma, with a more pronounced effect in arachidonic acid-induced aggregation compared to ADP-induced aggregation. nih.gov

The inhibitory activity of coumarins on platelet aggregation is concentration-dependent. nih.gov At higher concentrations, complete inhibition of aggregation has been observed. nih.gov This suggests that coumarins could play a role in modulating platelet function and potentially serve as lead compounds for the development of new antiplatelet agents. researchgate.net

The table below details the inhibitory effects of specific coumarins on platelet aggregation.

| Coumarin | Assay | Agonist | Concentration | Inhibition (%) |

| Coumarin | Impedance Aggregometry (PRP) | Arachidonic Acid | 3 mM | 87% |

| Esculetin | Impedance Aggregometry (PRP) | Arachidonic Acid | 3 mM | 52% |

| Coumarin | Impedance Aggregometry (PRP) | Arachidonic Acid | >3 mM | Complete |

| Esculetin | Impedance Aggregometry (PRP) | Arachidonic Acid | >3 mM | Complete |

Molecular Basis of Aldose Reductase Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active under hyperglycemic conditions. The accumulation of sorbitol, the product of AR-mediated glucose reduction, is implicated in the development of diabetic complications. nih.gov Certain coumarins have been identified as inhibitors of aldose reductase, suggesting their potential therapeutic role in managing these complications. researchgate.net

The molecular basis for the inhibition of aldose reductase by these compounds often involves specific interactions with the enzyme's active site or allosteric sites. nih.gov Crystallographic analyses of AR complexed with inhibitors have revealed that interactions such as π-π stacking can be pivotal for high inhibitory activity. nih.govrcsb.org

Studies have shown that some compounds act as un-competitive inhibitors of AR, meaning they bind to the enzyme-substrate complex. nih.gov This mode of inhibition can be particularly effective. For instance, the non-steroidal anti-inflammatory drug Sulindac and its metabolites have been shown to be potent un-competitive inhibitors of human aldose reductase. nih.gov

The specificity of inhibition is also a crucial factor. An ideal inhibitor would target aldose reductase without significantly affecting other closely related enzymes from the aldo-keto reductase superfamily, such as aldehyde reductase. nih.gov Curcumin, a natural polyphenol, has been shown to inhibit ALR2 in a non-competitive manner with a specific IC50 value, while being a poor inhibitor of aldehyde reductase. nih.gov This selectivity is important to minimize potential side effects.

Molecular docking studies further elucidate the interactions between the inhibitor and the enzyme, providing a theoretical framework that is consistent with the observed inhibition patterns and specificity. nih.gov These computational approaches help in understanding the structural requirements for potent and selective AR inhibition.

| Compound | Enzyme | Inhibition Type | IC50 Value |

| Curcumin | Aldose Reductase (ALR2) | Non-competitive | 10 µM |

| Methyl-3,5-di-O-caffeoylquinate | Rat Lens AR (rAR) | Not Specified | 0.30 µM |

| Methyl-3,5-di-O-caffeoylquinate | Recombinant Human AR (rhAR) | Not Specified | 0.67 µM |

Exploration of Antioxidant Molecular Pathways and Free Radical Scavenging

Coumarins are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular redox signaling pathways. nih.govmdpi.com Reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal metabolic processes. nih.gov However, their overproduction leads to oxidative stress, which is implicated in various diseases. mdpi.com

The antioxidant mechanism of coumarins involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. nih.gov This free radical scavenging activity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com The effectiveness of a compound in these assays is often expressed as its EC50 value, which is the concentration required to scavenge 50% of the free radicals. nih.gov

Beyond direct scavenging, antioxidants like coumarins participate in complex cellular antioxidant defense systems. nih.gov These systems include enzymatic antioxidants (e.g., superoxide dismutase, catalase) and non-enzymatic antioxidants (e.g., glutathione, ascorbate, tocopherol). nih.govmdpi.com Coumarins can influence these systems by regenerating other antioxidants or by modulating the expression of antioxidant enzymes. nih.gov

The chromanol ring structure present in some antioxidant compounds is crucial for their ability to donate a single electron and form a stable, resonance-stabilized radical. nih.gov This property allows them to act as chain-breaking antioxidants, particularly in preventing lipid peroxidation. nih.gov

Quantitative structure-activity relationship (QSAR) studies can be employed to predict the antioxidant activity of coumarin derivatives based on their molecular descriptors. mdpi.com These models help in understanding the structural features that contribute to the radical scavenging capacity of these compounds. mdpi.com

| Compound/Component | Assay | Result |

| Taxifolin | DPPH Assay | EC50 of 32 µM |

| Taxifolin | Oxygen Radical Antioxidant Capacity (ORAC) Assay | Trolox equivalent of 2.43 |

| Taxifolin | Hydroxyl Radical Antioxidant Capacity (HORAC) Assay | Gallic acid equivalent of 0.57 |

| 4-hydroxycoumarin | DPPH Assay (Predicted pIC50) | 3.421 |

Anti-inflammatory Molecular Interactions and Signaling Pathways

The anti-inflammatory properties of coumarins are mediated through their interaction with various molecular targets and signaling pathways involved in the inflammatory response. mdpi.com Inflammation is a complex biological process involving the activation of immune cells and the production of inflammatory mediators such as cytokines and chemokines. nih.govmdpi.com

Key signaling pathways that are often dysregulated in inflammatory conditions and targeted by anti-inflammatory compounds include the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathways, and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway. mdpi.com

The NF-κB pathway is a central regulator of inflammation. frontiersin.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. mdpi.com Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. mdpi.com Some coumarins and other bioactive compounds can inhibit this pathway by preventing IκB phosphorylation or by directly interfering with NF-κB's nuclear translocation. mdpi.com

The MAPK pathways, including p38, ERK, and JNK, are also crucial in transmitting inflammatory signals. mdpi.com These pathways can be activated by various stimuli and lead to the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com Certain peptides and compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathways, such as p38. mdpi.com

The PI3K/Akt pathway can regulate both the MAPK and NF-κB pathways, acting as a critical node in the inflammatory signaling network. mdpi.com Inhibition of this pathway can lead to a reduction in the secretion of inflammatory factors. mdpi.com

Furthermore, the anti-inflammatory response can be amplified through the production of anti-inflammatory mediators. For instance, the uptake of apoptotic cells by macrophages can trigger the release of anti-inflammatory cytokines like TGF-β and IL-10. frontiersin.org Some compounds may mimic or enhance these natural anti-inflammatory mechanisms.

Identification of Molecular Targets and Ligand-Target Interactions

The identification of specific molecular targets is fundamental to understanding the pharmacological actions of a compound like this compound. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. jscimedcentral.comchemrj.org This method is instrumental in structure-based drug design and in elucidating ligand-target interactions at a molecular level. jscimedcentral.com

The interaction between a ligand and its target involves various non-covalent forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. jscimedcentral.com The strength and nature of these interactions determine the stability of the protein-ligand complex and the biological activity of the compound. jscimedcentral.com

For coumarins, potential molecular targets are diverse, reflecting their wide range of biological activities. nih.gov In the context of anticancer effects, targets could include key enzymes in signaling pathways like PI3K, Akt, and mTOR, or proteins involved in cell cycle regulation and apoptosis. nih.gov For anti-inflammatory actions, targets might be kinases in the NF-κB and MAPK pathways or enzymes like cyclooxygenase. mdpi.com

The process of molecular docking typically involves defining a binding site or pocket on the target protein and then computationally exploring the conformational space of the ligand within that site to find the most favorable binding mode. chemrj.org The results are often scored based on the predicted binding energy, with lower energies indicating a more stable complex. jscimedcentral.com

Advanced techniques such as Molecular Dynamics (MD) simulations can provide a more realistic view of the dynamic behavior of the protein-ligand complex over time. mdpi.com These simulations can help to validate docking predictions and provide deeper insights into the key structural and energetic features that govern the interaction. mdpi.com

The identification of molecular targets is not only crucial for understanding the mechanism of action but also for predicting potential off-target effects and for drug repositioning, where existing drugs are found to have new therapeutic uses. nih.gov By comparing the interaction patterns of a ligand with different proteins, it is possible to identify potential new targets. nih.gov

Protein-Target Interactions (e.g., PTGS2)

Research into the anti-inflammatory mechanisms of compounds from Zanthoxylum schinifolium, the plant from which this compound is isolated, has identified Prostaglandin-endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), as a key target. conicet.gov.ar PTGS2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.

A network pharmacology analysis of Zanthoxyli Pericarpium, which also contains this compound, screened numerous constituent compounds for their binding affinity to PTGS2. mdpi.comnih.gov While this specific study provided detailed binding affinities for 32 compounds, data for this compound was not explicitly highlighted in the binding affinity results. mdpi.comnih.gov However, direct experimental evidence supports the interaction of this compound with the PTGS2 pathway. In a study using lipopolysaccharide (LPS)-stimulated macrophage RAW264.7 cells, pre-incubation with this compound was found to significantly suppress the expression of the COX-2 (PTGS2) protein in a dose-dependent manner. conicet.gov.ar This demonstrates that this compound can modulate a critical protein involved in the inflammatory response, even if the precise binding kinetics have not been fully detailed. conicet.gov.ar

Enzyme Inhibition Profiling and Kinetics

This compound has been evaluated for its inhibitory effects against several enzymes, revealing a notable profile as an inhibitor of α-glucosidase and nitric oxide (NO) production. conicet.gov.ar

In studies on its anti-inflammatory potential, this compound was found to potently inhibit the production of nitric oxide in LPS-stimulated RAW264.7 macrophage cells, with a reported half-maximal inhibitory concentration (IC50) of 5.9 ± 0.8 µM. conicet.gov.ar This inhibitory effect was not due to cytotoxicity. conicet.gov.ar The inhibition of NO production is significant as excessive NO is a key mediator in inflammatory processes.

Furthermore, this compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. conicet.gov.ar Its IC50 value against α-glucosidase was determined to be 92.1 ± 0.7 µM, which is more potent than the positive control, acarbose (B1664774) (IC50 of 121.5 ± 1.0 µM), a clinically used α-glucosidase inhibitor. conicet.gov.ar This finding is the first to report on the α-glucosidase inhibitory activity of components from Zanthoxylum schinifolium. conicet.gov.ar

Detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) have not been extensively reported in the reviewed literature. The available data primarily consists of IC50 values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: Enzyme and Biological Process Inhibition by this compound

Target Cell/System IC50 Value (µM) Reference Nitric Oxide (NO) Production LPS-stimulated RAW264.7 Macrophages 5.9 ± 0.8 conicet.gov.ar α-Glucosidase Enzyme Assay 92.1 ± 0.7 conicet.gov.ar

Nucleic Acid (DNA) Binding Studies

The interaction between small molecules and DNA is a crucial mechanism for many therapeutic agents. nih.gov For the coumarin class of compounds, some derivatives have been shown to interact with DNA through various modes, including groove binding and intercalation, which can lead to the inhibition of DNA replication or transcription. conicet.gov.arnih.gov However, based on the reviewed scientific literature, specific studies detailing the direct binding interactions of this compound with nucleic acids like DNA have not been reported. This remains an area for potential future research to fully map its biological activity profile.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. By comparing the activity of this compound with its naturally occurring analogues isolated from Zanthoxylum schinifolium, key structural features responsible for its potency can be identified. conicet.gov.ar

Elucidating Structural Determinants for Observed Biological Potency and Selectivity

The biological activities of this compound have been compared with other structurally related coumarins from the same source, such as aurapten, acetoxyaurapten, and collinin (B1237613). conicet.gov.ar These comparisons highlight the importance of the terpenylated side chain and other substitutions on the coumarin core.

This compound possesses a unique 7-O-geranyloxy derived side chain with an epoxy group and a tertiary alcohol. Its potent inhibitory activity against NO production (IC50 = 5.9 µM) is significantly stronger than that of many other coumarins isolated from the same plant, which showed weak or no effects at concentrations up to 30 µM. conicet.gov.ar For instance, aurapten, which has a simpler geranyloxy side chain without the epoxide and hydroxyl modifications seen in this compound, displays different activity profiles. Collinin, another analogue, features a dimethylallyl ether group at position 7, which is a much shorter chain.

The data suggests that the specific nature of the C-7 substituent is a critical determinant of biological potency. The complexity and functional groups (epoxide, hydroxyl) on the terpenoid side chain of this compound appear to be key for its strong anti-inflammatory and α-glucosidase inhibitory effects when compared to analogues with simpler alkyl or geranyl chains. conicet.gov.ar

**Table 2: Comparison of this compound and its Analogues from *Z. schinifolium***

Compound Structure of C-7 Substituent NO Inhibition IC50 (µM) α-Glucosidase Inhibition IC50 (µM) This compound (2'E)-6',7'-epoxy-3',7'-dimethyl-2'-octenyloxy (with 3'-OH) 5.9 ± 0.8 92.1 ± 0.7 Aurapten Geranyloxy > 30 164.4 ± 1.1 Collinin 1,1-Dimethylallyl ether > 30 Not Reported Acetoxyaurapten (2'E)-6'-acetoxy-3',7'-dimethyl-2',7'-octadienyloxy > 30 Not Reported

Mechanistic Interpretations of Structural Substitutions and Modifications on Biological Outcomes

The structural variations between this compound and its analogues offer insights into the mechanistic basis for their differing biological activities. The modifications to a molecule's structure can lead to significant changes in its potency, selectivity, and metabolic stability.

The enhanced potency of this compound in inhibiting NO production compared to aurapten or collinin suggests that the functionalized terpenoid chain is crucial for its interaction with molecular targets in the inflammatory pathway, such as iNOS or upstream signaling proteins. conicet.gov.ar The presence of the epoxide and hydroxyl groups on the side chain of this compound increases its polarity and potential for hydrogen bonding. These features may facilitate a more favorable and stable interaction within the active site of a target enzyme or protein, leading to greater inhibitory activity.

In the context of α-glucosidase inhibition, both this compound (IC50 = 92.1 µM) and its close analogue, compound 7 from the same study (schininallylol, IC50 = 90.6 µM), showed significantly stronger inhibition than aurapten (IC50 = 164.4 µM). conicet.gov.ar This suggests that the oxygenated functionalities on the geranyloxy-derived chain are important for binding to α-glucosidase. The increased hydrogen bonding capacity likely plays a key role in displacing water molecules and forming stable interactions within the enzyme's active site, which is characteristic of many carbohydrate-mimicking inhibitors. The larger and more functionalized side chain of this compound, compared to the simple geranyl group of aurapten, appears to provide additional contact points within the enzyme, thereby enhancing its inhibitory effect. conicet.gov.ar

Analytical Methods for Quantification and Comprehensive Characterization of Schinicoumarin in Complex Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatography is an indispensable tool for separating Schinicoumarin from other components in a sample, a critical step for accurate quantification. mastelf.com The choice of chromatographic method and detector is pivotal and depends on the nature of the sample and the required sensitivity. shodexhplc.com

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Modalities (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis, valued for its high sensitivity, specificity, and robust, repeatable results. labmanager.com When analyzing coumarins like this compound, HPLC is often coupled with various detectors to enhance its analytical power.

UV-Vis Detection: UV-Visible (UV-Vis) detectors are widely used in HPLC due to their versatility. mastelf.com These detectors measure the absorbance of light by the analyte at specific wavelengths. For coumarins, which possess chromophoric structures, UV detection is a primary method for quantification. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity. researchgate.net

Fluorescence Detection: For certain coumarin (B35378) derivatives that exhibit fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection. researchgate.net This is particularly advantageous when analyzing trace amounts of the compound in complex matrices. The sensitivity of fluorescence detection can be approximately ten times higher than that of photodiode array detection for some compounds. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the ultimate level of sensitivity and specificity for both qualitative and quantitative analysis. mastelf.com This powerful combination allows for the determination of the molecular weight of the analyte, offering a high degree of confidence in its identification alongside its quantification.

A typical HPLC method for the analysis of phenolic compounds, including coumarins, might employ a reversed-phase column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidified aqueous solution. researchgate.net The quantification is generally achieved by creating a calibration curve from standard solutions of the analyte. scholarsresearchlibrary.com

Table 1: Example HPLC Parameters for Coumarin Analysis

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis (e.g., 320 nm), Fluorescence, or Mass Spectrometry |

| Injection Volume | 5 - 20 µL |

This table presents a generalized set of parameters. Specific conditions must be optimized for the analysis of this compound.

Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Comprehensive Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. researchgate.net When coupled with a Quadrupole-Time of Flight-Mass Spectrometer (Q-TOF-MS), it becomes an exceptionally powerful tool for the comprehensive profiling of compounds in complex mixtures. researchgate.netchromatographyonline.com This technique, often referred to as UPLC-Q-TOF-MS/MS, is distinguished by its wide scanning range, excellent separation capability, and high mass accuracy, making it ideal for phytochemical profiling. researchgate.net

In the context of this compound analysis, UPLC-Q-TOF-MS/MS can be used to identify and characterize not only the parent compound but also its metabolites or related compounds within a sample. nih.govfrontiersin.org The Q-TOF analyzer provides high-resolution mass data, enabling the determination of the elemental composition of ions with a high degree of confidence. mdpi.comuni-rostock.de The MS/MS capability allows for the fragmentation of selected ions, providing structural information that aids in the unambiguous identification of the compound. frontiersin.org

For instance, in a study analyzing phenolic compounds in a plant extract, UPLC-Q-TOF-MS/MS was used to tentatively identify various compounds, including coumarins, by matching their retention times, m/z values, and MS/MS fragmentation patterns with literature data and databases. nih.gov The high sensitivity and resolution of this technique are crucial for detecting and identifying compounds, even at low concentrations. nih.gov

Table 2: Typical UPLC-Q-TOF-MS/MS Parameters for Phytochemical Profiling

| Parameter | Value |

| UPLC System | Agilent 1290 or similar |

| Column | ZORBAX Eclipse Plus C18 (e.g., 2.1 × 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.05% Acetic Acid in Water; B: Acetonitrile (Gradient) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Agilent 6545 Q-TOF or similar |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Range | m/z 100-1000 |

This table provides an example of typical parameters. Method validation according to established guidelines is essential for reliable results. nih.govmdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Vacuum Ultraviolet (VUV) Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds. thermofisher.com For the analysis of coumarins, GC-MS can be a sensitive and accurate technique, often employed after a suitable extraction and purification step, such as solid-phase extraction (SPE). nih.gov In GC-MS, molecules are separated based on their boiling points and interactions with the stationary phase of the GC column and are then fragmented and detected by the mass spectrometer based on their mass-to-charge ratio. spectroinlets.com This fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound. wikipedia.org

A significant advancement in GC detection is the use of Vacuum Ultraviolet (VUV) spectroscopy . chromatographyonline.com The GC-VUV detector measures the absorption of light in the 120–240 nm wavelength range, where virtually all chemical compounds absorb and have a unique, highly-featured gas-phase absorption spectrum. chromatographyonline.comwikipedia.org This provides a new dimension of qualitative information and is highly complementary to GC-MS. chromatographyonline.com A key advantage of GC-VUV is its ability to differentiate between isomers that may have very similar mass spectra, a common challenge in GC-MS analysis. chromatographyonline.comwikipedia.org The coupling of VUV and MS detectors in tandem (GC-VUV-MS) can significantly improve the characterization of structurally similar compounds. nih.gov

Table 3: Comparison of GC-MS and GC-VUV for Coumarin Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Vacuum Ultraviolet (GC-VUV) |

| Principle | Separation by GC, detection by mass fragmentation. wikipedia.org | Separation by GC, detection by VUV absorption. wikipedia.org |

| Compound Identification | Based on retention time and mass spectral library matching. wikipedia.org | Based on retention time and unique VUV absorption spectrum. wikipedia.org |

| Isomer Differentiation | Can be challenging for isomers with similar fragmentation patterns. chromatographyonline.com | Excellent for differentiating isomers due to unique spectra. wikipedia.org |

| Sensitivity | Generally high, especially with techniques like triple quadrupole MS/MS. thermofisher.com | Comparable to standard quadrupole GC-MS in scan mode. chromatographyonline.com |

| Complementarity | Considered a "gold standard" for forensic substance identification. wikipedia.org | Highly complementary to MS, providing orthogonal data for confirmation. nih.govchromatographytoday.com |

Spectrometric Methods for Advanced Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectrometric methods provide the detailed information required for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful tool for the elucidation and confirmation of the structures of organic compounds. tjnpr.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for complete structural assignment. emerypharma.com

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity or splitting pattern), and the relative number of protons of each type (integration).

¹³C NMR (Carbon NMR): This provides information about the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shift values can indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). wisc.edu

2D NMR Experiments (e.g., COSY, HSQC, HMBC): These advanced experiments are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and assigning substituents.

The detailed analysis of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the this compound structure. researchgate.netresearchgate.net

Table 4: Hypothetical NMR Data for a Coumarin-type Structure

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| C-2 | ~160 | - |

| C-3 | ~115 | ~6.4 (d, J=9.5) |

| C-4 | ~143 | ~7.7 (d, J=9.5) |

| C-4a | ~118 | - |

| C-5 | ~128 | ~7.5 (d, J=8.5) |

| C-6 | ~119 | ~7.3 (t, J=7.5) |

| C-7 | ~161 | - |

| C-8 | ~113 | ~7.2 (d, J=7.5) |

| C-8a | ~155 | - |

Note: This is a generalized table for a coumarin scaffold. Actual chemical shifts for this compound would depend on its specific substitution pattern. The chemical shifts of impurities from common solvents should also be considered during analysis. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Precise Mass Measurements

Mass spectrometry is a critical tool not only for detection when coupled with chromatography but also as a standalone technique for structural elucidation. numberanalytics.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a precise mass measurement of the molecular ion, often to within a few parts per million (ppm). hilarispublisher.combioanalysis-zone.com This high mass accuracy allows for the confident determination of the elemental formula of this compound. uni-rostock.decopernicus.org

Fragmentation Analysis: When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is highly dependent on the molecule's structure and can provide significant clues for its identification. libretexts.orgfiveable.me For coumarins, a characteristic fragmentation pathway is the loss of a molecule of carbon monoxide (CO) from the pyrone ring. benthamopen.com The analysis of these fragmentation patterns, especially with tandem mass spectrometry (MS/MS) techniques, allows researchers to piece together the structure of the molecule. nih.gov For example, the fragmentation of a coumarin might show the loss of 28 Da, corresponding to CO. benthamopen.comyoutube.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers provide high resolving power, which is the ability to distinguish between ions of very similar mass-to-charge ratios. nih.gov This capability is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 5: Key Information from Mass Spectrometry for this compound

| MS Technique | Information Provided | Relevance to this compound |

| Low-Resolution MS | Nominal molecular weight and basic fragmentation pattern. | Initial identification and confirmation of presence. |

| High-Resolution MS (HRMS) | Precise mass of the molecular ion and fragments. hilarispublisher.com | Determination of the exact elemental formula. uni-rostock.de |

| Tandem MS (MS/MS) | Fragmentation pathways of selected ions. nih.gov | Detailed structural information and confirmation of the coumarin core. benthamopen.com |

By integrating the data from these advanced chromatographic and spectrometric techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research and application.

Strategies for Addressing Challenges in Complex Sample Matrix Analysis

The analysis of this compound from complex matrices necessitates a multi-faceted approach to address issues like matrix effects, the need for stereospecific quantification, and the identification of unknown metabolites or related compounds. nih.govnih.gov An integrated strategy, combining advanced sample preparation, sophisticated chromatographic separation, and high-resolution mass spectrometry, is the most promising path to resolving these analytical challenges. nih.gov

Matrix effects are a primary concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govbataviabiosciences.com These effects, caused by co-eluting endogenous components of the matrix, can lead to the suppression or enhancement of the ionization of this compound in the mass spectrometer's source, resulting in inaccurate quantification. bioanalysis-zone.com Mitigation of these effects is a critical step in method development.

Effective sample preparation is the first line of defense against matrix effects. drawellanalytical.com The goal is to selectively remove interfering components while efficiently recovering the target analyte, this compound. Several techniques are commonly employed:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov For a moderately polar compound like this compound, an organic solvent such as ethyl acetate (B1210297) could be used to extract it from an aqueous biological sample.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate analytes from a liquid sample. ijpsjournal.comphenomenex.com For this compound analysis, a reversed-phase (e.g., C18) SPE cartridge can be used to retain the analyte while polar interferences like salts are washed away. A subsequent elution with an organic solvent like methanol (B129727) or acetonitrile recovers the purified this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is increasingly used for other analytes in complex matrices. phenomenex.com It involves an initial extraction with a solvent (e.g., acetonitrile) followed by a "salting-out" step and a dispersive SPE cleanup to remove interferences like lipids and pigments. phenomenex.com

The effectiveness of these techniques can be evaluated by measuring the recovery of this compound and the extent of the matrix effect (ME). The matrix effect is typically calculated using the following formula: ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect, while values <100% suggest ion suppression and >100% suggest ion enhancement.

Table 1: Comparison of Sample Preparation Techniques for this compound Extraction from Human Plasma

| Parameter | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18 Cartridge) | QuEChERS |

| Analyte Recovery (%) | 85.2 ± 4.1 | 96.5 ± 2.8 | 91.3 ± 3.5 |

| Matrix Effect (%) | 78.9 ± 5.5 (Suppression) | 98.2 ± 3.1 (Minimal) | 85.1 ± 4.9 (Suppression) |

| Relative Standard Deviation (RSD, %) | < 10% | < 5% | < 8% |

This table presents hypothetical research findings for illustrative purposes.

Based on these illustrative findings, Solid-Phase Extraction provides the highest recovery and most effective mitigation of matrix effects for the analysis of this compound in plasma.

In addition to sample preparation, chromatographic and instrumental strategies can minimize matrix effects. chromatographyonline.com Optimizing the HPLC separation to resolve this compound from co-eluting matrix components is crucial. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects, as the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement. nih.gov

Many natural products, including coumarins, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. skpharmteco.com These enantiomers can have different pharmacological and toxicological properties. nih.gov Therefore, it is often necessary to separate and quantify the individual enantiomers of this compound to understand its biological activity fully.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective quantification of chiral compounds. skpharmteco.com The development of a robust chiral HPLC method involves a systematic screening process.

Key Steps in Chiral Method Development:

Selection of Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and successful for a broad range of compounds. A screening of several different polysaccharide-based columns is a common starting point.

Mobile Phase Optimization: The composition of the mobile phase is optimized to achieve the best separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. The ratio of the alcohol modifier is adjusted to control the retention and resolution of the enantiomers.

Use of Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can be added to the mobile phase to improve peak shape and resolution by suppressing unwanted ionic interactions with the CSP.

The success of the separation is measured by the retention factor (k), the separation factor (α), and the resolution (Rs). An α value greater than 1 is required for any separation, and an Rs value of 1.5 or greater indicates baseline separation, which is ideal for accurate quantification.

Table 2: Illustrative Results of a Chiral Stationary Phase Screening for this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |

| Cellulose-based CSP 1 | Hexane/Isopropanol (90:10, v/v) | 3.2 | 1.08 | 0.95 |

| Amylose-based CSP 1 | Hexane/Isopropanol (90:10, v/v) | 4.5 | 1.05 | 0.70 |

| Cellulose-based CSP 2 | Hexane/Isopropanol (85:15, v/v) | 2.8 | 1.35 | 2.10 |

| Cellulose-based CSP 2 | Hexane/Ethanol (90:10, v/v) | 3.1 | 1.28 | 1.85 |

This table presents hypothetical research findings for illustrative purposes. k1 refers to the retention factor of the first-eluting enantiomer.

These hypothetical results suggest that the Cellulose-based CSP 2 with a mobile phase of Hexane/Isopropanol (85:15, v/v) provides the optimal separation for the enantiomers of this compound, achieving excellent resolution suitable for quantitative analysis.

An NTS workflow for this compound characterization typically involves:

Sample Analysis: Analysis of control and this compound-exposed samples by LC-HRMS.

Data Processing: Specialized software is used to process the complex HRMS data. This includes detecting all chemical features (ions with a specific mass-to-charge ratio and retention time), aligning peaks across different samples, and statistically comparing the datasets to find features unique to or significantly upregulated in the exposed group.

Tentative Identification: Features of interest are tentatively identified by matching their accurate mass and isotopic pattern to chemical databases. The fragmentation pattern (MS/MS spectrum) is then used to confirm the proposed structure.

Structure Elucidation: For novel metabolites not present in databases, a detailed analysis of the MS/MS fragmentation is required to elucidate the structure, often by comparing it to the fragmentation of the parent this compound molecule.

Common metabolic transformations for coumarin-like compounds include hydroxylation, glucuronidation, and sulfation. An NTS workflow would aim to identify these and other potential biotransformation products of this compound.

Table 3: Hypothetical Metabolites of this compound Identified via a Non-Targeted Screening Workflow in a Urine Sample

| Proposed Metabolite | Proposed Formula | Measured m/z | Calculated m/z | Mass Accuracy (ppm) | Proposed Biotransformation |

| Hydroxy-Schinicoumarin | C15H12O5 | 273.0706 | 273.0712 | -2.2 | Phase I: Hydroxylation |

| This compound-glucuronide | C21H20O10 | 449.1027 | 449.1033 | -1.3 | Phase II: Glucuronidation |

| Hydroxy-Schinicoumarin-sulfate | C15H12O8S | 353.0274 | 353.0280 | -1.7 | Phase I & II: Hydroxylation and Sulfation |

| Dihydro-Schinicoumarin | C15H14O4 | 259.0914 | 259.0919 | -1.9 | Phase I: Reduction |

This table presents hypothetical research findings for illustrative purposes, assuming a hypothetical formula of C15H12O4 for this compound.

This NTS approach provides a comprehensive overview of the metabolic profile of this compound, offering critical insights into its biotransformation pathways within a biological system. mdpi.commdpi.com

Future Directions and Emerging Research Avenues for Schinicoumarin

Integration of Computational Chemistry and Experimental Research for Rational Design and Discovery

The convergence of computational chemistry and experimental research has opened new frontiers for the rational design and discovery of novel therapeutic agents derived from natural products like schinicoumarin. vdoc.pub This integrated approach accelerates the identification of lead compounds and optimizes their properties, saving significant time and resources compared to traditional methods. labinsights.nl

Computational techniques, such as molecular docking and dynamics simulations, allow for the prediction of how this compound and its derivatives might interact with biological targets at an atomic level. labinsights.nlresearchgate.net By simulating these interactions, researchers can identify promising candidates for synthesis and experimental testing, thereby streamlining the discovery process. labinsights.nl This data-driven approach, combining computational screening with targeted experimental validation, enhances the efficiency of developing new drugs with improved characteristics. mdpi.com

For instance, computational models can be used to predict the structural and functional impacts of modifications to the this compound scaffold. researchgate.net This allows for the in silico design of derivatives with potentially enhanced activity or improved pharmacokinetic profiles. These virtual compounds can then be synthesized and evaluated experimentally, creating a feedback loop that refines the computational models and leads to more accurate predictions. labinsights.nlmdpi.com The use of databases like ZINC, PubChem, and the Cambridge Structural Database (CSD) can further aid in the exploration of potential coformers and derivatives based on chemical properties and known interactions. mdpi.com

This rational design process, underpinned by a strong computational foundation, is instrumental in navigating the vast chemical space of natural product derivatives and identifying those with the highest potential for therapeutic application. vdoc.pubnih.gov

Investigation of Synergistic Biological Effects of this compound with Other Phytochemicals

The therapeutic potential of phytochemicals can often be enhanced when used in combination, a concept known as synergism. nih.govmdpi.com Investigating the synergistic effects of this compound with other plant-derived compounds is a promising research avenue that could lead to more effective and multifaceted therapeutic strategies. nih.govnih.gov The combination of multiple phytochemicals can result in enhanced biological activity, such as increased anti-inflammatory or anticancer effects, compared to the individual compounds alone. nih.govnih.gov

Several mechanisms can underlie these synergistic interactions. nuevo-group.com One key mechanism is the potential for one phytochemical to enhance the bioavailability of another, allowing for a greater therapeutic effect at lower doses. nih.govnuevo-group.com Combinations can also work by targeting different signaling pathways that are involved in a particular disease process, leading to a more comprehensive therapeutic effect. nih.govcapes.gov.br Furthermore, the combined action of phytochemicals can lead to an enhanced antioxidant capacity, which is beneficial in combating oxidative stress-related conditions. nih.gov